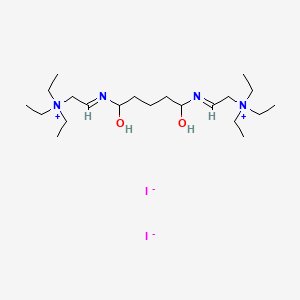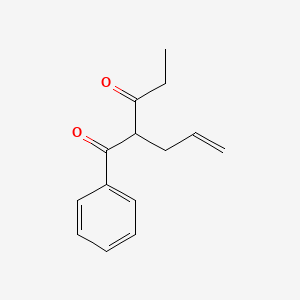
1,3-Pentanedione, 1-phenyl-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Pentanedione, 1-phenyl-2-(2-propenyl)-: is an organic compound that belongs to the class of diketones It features a phenyl group and a propenyl group attached to the central carbon atom of the pentanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Pentanedione, 1-phenyl-2-(2-propenyl)- can be synthesized through various organic reactions. One common method involves the Claisen condensation of acetophenone with ethyl acetoacetate, followed by an aldol condensation with acrolein. The reaction conditions typically involve the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reactions are carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1,3-pentanedione, 1-phenyl-2-(2-propenyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Pentanedione, 1-phenyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The phenyl and propenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1,3-Pentanedione, 1-phenyl-2-(2-propenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions involving diketones. It can also be used as a model compound to investigate the interactions between organic molecules and biological macromolecules.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceutical agents. Its unique structure may contribute to the development of new drugs with specific biological activities.
Industry: In the industrial sector, 1,3-pentanedione, 1-phenyl-2-(2-propenyl)- can be used in the production of polymers, resins, and other materials. Its reactivity makes it valuable in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-pentanedione, 1-phenyl-2-(2-propenyl)- involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, where the diketone form interconverts with the enol form. This tautomerism plays a crucial role in its reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzymes: The compound can act as a substrate or inhibitor for enzymes involved in oxidation-reduction reactions.
Receptors: It may interact with specific receptors in biological systems, influencing cellular signaling pathways.
Pathways: The compound’s reactivity can affect metabolic pathways, particularly those involving carbonyl compounds.
Comparison with Similar Compounds
2,4-Pentanedione: Another diketone with similar reactivity but different substitution patterns.
1-Phenyl-2-propanone: A related compound with a phenyl group and a ketone functional group.
Acetophenone: A simpler ketone with a phenyl group.
Uniqueness: 1,3-Pentanedione, 1-phenyl-2-(2-propenyl)- is unique due to the presence of both a phenyl and a propenyl group, which confer distinct chemical properties and reactivity. Its ability to undergo keto-enol tautomerism and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
61666-06-6 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-phenyl-2-prop-2-enylpentane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-3-8-12(13(15)4-2)14(16)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
InChI Key |
RLCRRWZCXBHZMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


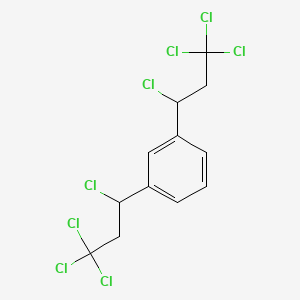
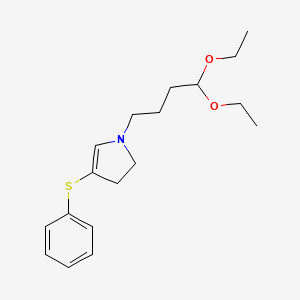
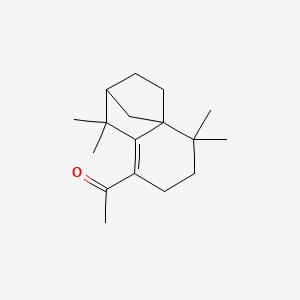
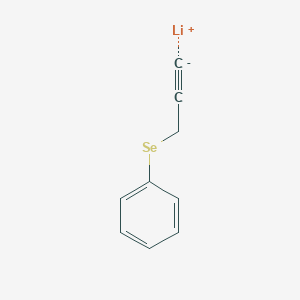
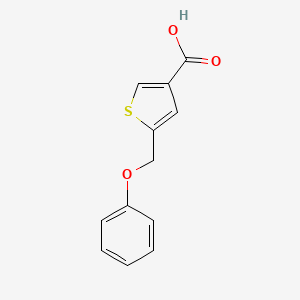
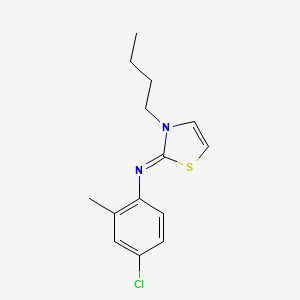
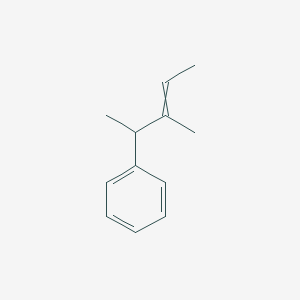
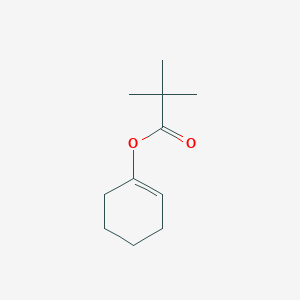
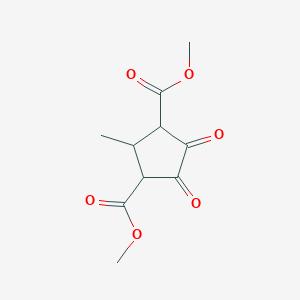
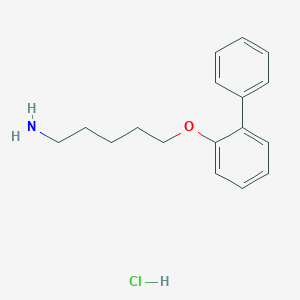
![5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL](/img/structure/B14562647.png)
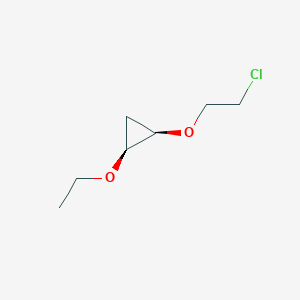
![[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol](/img/structure/B14562656.png)
